N-(1,3-benzothiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide is a complex organic compound that features both benzothiazole and isoquinoline moieties These structural elements are often found in compounds with significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Isoquinoline Moiety: This can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.
Coupling of the Two Moieties: The final step involves coupling the benzothiazole and isoquinoline moieties through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the benzothiazole ring or the amide bond.
Substitution: Both the benzothiazole and isoquinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole and isoquinoline moieties are known to interact with various biological targets, suggesting potential pathways for action.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Isoquinoline Derivatives: Often used in the treatment of cardiovascular diseases and as central nervous system agents.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide is unique due to the combination of benzothiazole and isoquinoline moieties in a single molecule, which may confer a unique set of biological activities and chemical properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(22-11-10-14-6-2-3-7-15(14)12-22)18(23)21-19-20-16-8-4-5-9-17(16)24-19/h2-9,13H,10-12H2,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHKRPHTBOWDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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